4-Anilino-1-(ethoxycarbonyl)piperidine-4-carboxylate
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Overview
Description
4-Anilino-1-(ethoxycarbonyl)piperidine-4-carboxylate is a chemical compound that belongs to the piperidine family. This compound is characterized by the presence of an aniline group attached to a piperidine ring, which is further substituted with ethoxycarbonyl and carboxylate groups. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Anilino-1-(ethoxycarbonyl)piperidine-4-carboxylate typically involves the reaction of 4-anilinopiperidine with ethyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Anilino-1-(ethoxycarbonyl)piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The aniline group can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro compounds are used under acidic or basic conditions.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Substituted aniline derivatives.
Scientific Research Applications
4-Anilino-1-(ethoxycarbonyl)piperidine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 4-Anilino-1-(ethoxycarbonyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can influence various biochemical processes through its structural features .
Comparison with Similar Compounds
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): This compound is an N-protected derivative of 4-anilinopiperidine and is used as an intermediate in the synthesis of fentanyl and related analogues.
4-Anilinopiperidine: A precursor in the synthesis of various piperidine derivatives, including pharmaceuticals.
Uniqueness: 4-Anilino-1-(ethoxycarbonyl)piperidine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
61085-54-9 |
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Molecular Formula |
C15H19N2O4- |
Molecular Weight |
291.32 g/mol |
IUPAC Name |
4-anilino-1-ethoxycarbonylpiperidine-4-carboxylate |
InChI |
InChI=1S/C15H20N2O4/c1-2-21-14(20)17-10-8-15(9-11-17,13(18)19)16-12-6-4-3-5-7-12/h3-7,16H,2,8-11H2,1H3,(H,18,19)/p-1 |
InChI Key |
FLEAJPXKUFNEKE-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)(C(=O)[O-])NC2=CC=CC=C2 |
Origin of Product |
United States |
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